Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
Overview
Description
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Studies
- The study of tautomerism in derivatives of 2-oxo-1,2,3,4-tetrahydroquinoxaline revealed that these compounds exist as a tautomeric mixture of unsaturated and saturated esters in solution, indicating their dynamic structural nature. This was shown through nuclear magnetic resonance studies (D. Chapman, 1966).
Electrochemical Reduction and Oxidation
- Research on the electrochemical reduction and autoxidation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines highlighted unique four-electron reduction stages leading to 3-oxo derivatives. This study provided insights into the mechanisms of reduction and reoxidation processes, demonstrating the potential of these compounds in synthetic and analytical electrochemistry (Raphael Gottlieb & W. Pfleiderer, 1978).
Synthesis and Crystal Structure Analysis
- Synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids was achieved. X-ray structural analysis confirmed the structure of these compounds, contributing to the understanding of their molecular framework (D. A. Rudenko et al., 2012).
Antioxidant Activity Studies
- The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring were evaluated, indicating that 1,2,3,4-tetrahydroquinoxalines show much greater antioxidant activity compared to other tetrahydroquinolines. The presence of OH and NH2 groups ortho to the heterocyclic NH group significantly increases the induction period, highlighting their potential in antioxidant applications (T. Nishiyama et al., 2003).
Anticancer and EGFR-TK Inhibition
- A study on ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates revealed notable anti-proliferative effects against cancer cell lines and strong EGFR inhibitory activity, suggesting these compounds as promising anticancer agents. The compounds showed noteworthy effects compared to reference drugs doxorubicin and erlotinib, demonstrating their potential in cancer therapy and as EGFR inhibitors (Eman A. Ahmed et al., 2020).
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)13-8-5-3-4-7(9(8)12-6)11(15)16-2/h3-6,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODFKIYPKZFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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